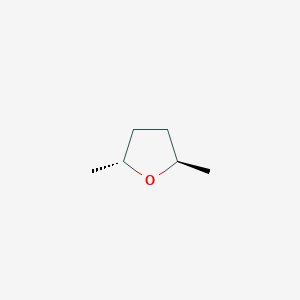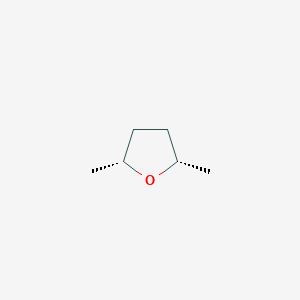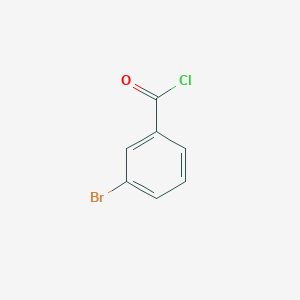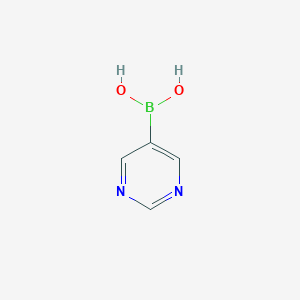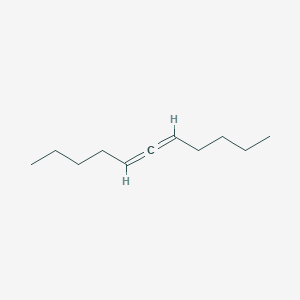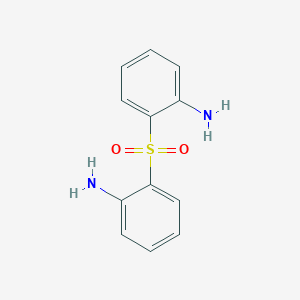
Benzenamine, 2,2'-sulfonylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,2’-sulfonylbis- is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 g/mol. It contains a total of 54 bonds, including 34 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 primary amines (aromatic), 2 ethers (aromatic), and 1 sulfone .
Synthesis Analysis
While specific synthesis methods for Benzenamine, 2,2’-sulfonylbis- were not found, a related compound, a Schiff base, was synthesized for selective detection of Hg 2+. This Schiff base was characterized by proton nuclear magnetic resonance (1 HNMR), carbon-13 nuclear magnetic resonance (13 CNMR), and Fourier-transform infrared (FTIR) spectroscopy .Molecular Structure Analysis
The molecular structure of Benzenamine, 2,2’-sulfonylbis- includes 34 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 primary amines (aromatic), 2 ethers (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis
Benzenamine, 2,2’-sulfonylbis- has a molecular weight of 248.3 g/mol. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Sciences
The sulfonylaniline motif, which includes 2-(2-aminophenyl)sulfonylaniline, is significant in pharmaceutical sciences due to its presence in various drugs. It’s a structure found in bioactive molecules such as the Bcl-2 protein inhibitor navitoclax, DP receptor antagonist laropiprant, histamine H1-receptor blocker oxomemazine, and hepatitis B virus core protein inhibitor vebicorvir . The development of methods for synthesizing sulfonylanilines is crucial for creating new medications.
Organic Synthesis
In organic chemistry, 2-(2-aminophenyl)sulfonylaniline serves as a building block for constructing complex molecules. Its modifiability and stability when using sulfonyl fluoride as a sulfonylation reagent under visible-light-mediated conditions are particularly noted. This allows for the creation of a variety of substituted sulfonylanilines, which are valuable in synthesizing diverse organic compounds .
Antifungal Applications
Benzenamine derivatives, including 2-(2-aminophenyl)sulfonylaniline, have shown inhibitory effects on the growth of Aspergillus flavus, a pathogenic fungus. This compound can potentially act as a fumigant, reducing aflatoxin biosynthesis and virulence in crops, thus preventing contamination and preserving food safety .
Safety and Hazards
While specific safety data for Benzenamine, 2,2’-sulfonylbis- was not found, a related compound, benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, was found to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
The primary target of 2-(2-aminophenyl)sulfonylaniline, also known as 2,2’-Sulfonyldianiline or Benzenamine, 2,2’-sulfonylbis-, is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like 2-(2-aminophenyl)sulfonylaniline, exhibit antimicrobial and antitumor activities .
Mode of Action
2-(2-aminophenyl)sulfonylaniline interacts with its target, DHFR, by binding to the active sites of the enzyme . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and the metabolism of folate. The disruption of these processes can lead to the inhibition of cell growth and replication, particularly in rapidly dividing cells such as cancer cells and bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-aminophenyl)sulfonylaniline is the folate metabolic pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is a necessary cofactor for the synthesis of nucleotides, so its depletion can lead to a decrease in DNA synthesis and cell replication .
Pharmacokinetics
Similar sulfonamide derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-(2-aminophenyl)sulfonylaniline’s action primarily involve the inhibition of cell growth and replication. By disrupting the folate metabolic pathway and inhibiting the synthesis of nucleotides, this compound can effectively halt the growth and replication of cells, particularly those that are rapidly dividing . This makes it potentially effective against certain types of cancer cells and bacteria .
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)sulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEWQUYMRFSJHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201507 |
Source


|
| Record name | Benzenamine, 2,2'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2,2'-sulfonylbis- | |
CAS RN |
53347-49-2 |
Source


|
| Record name | Benzenamine, 2,2'-sulfonylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,2'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





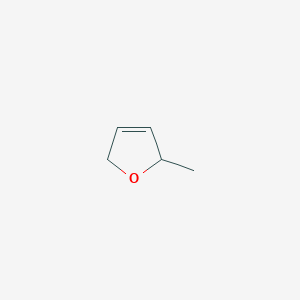
![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)


